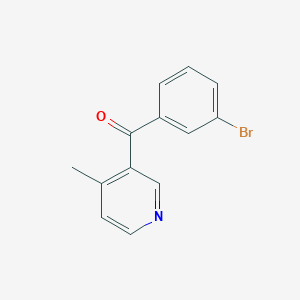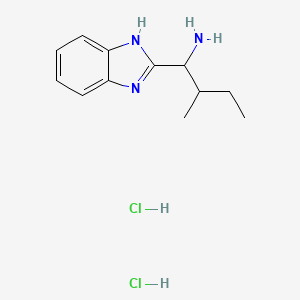
1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride
Overview
Description
1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride is a chemical compound with the CAS Number: 25810-67-7. It has a molecular weight of 276.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3.2ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);2*1H . This indicates that the compound contains a benzodiazole ring attached to a 2-methylbutan-1-amine group.Physical And Chemical Properties Analysis
This compound is a salt with chloride ions . The physical form of this compound is a powder .Scientific Research Applications
Synthesis and Structural Analysis
Research has been focused on the synthesis of novel compounds with the benzimidazole core due to its pharmacological significance. For example, the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole have been explored, highlighting the compound's potential in medicinal chemistry for developing new therapeutics (Noolvi et al., 2014). Similarly, the synthesis and structural analysis of Schiff bases derived from some 1,3,4-thiadiazole compounds show the versatility of benzimidazole-related compounds in designing bioactive molecules with potential antimicrobial and anticancer properties (Gür et al., 2020).
Anticancer and Antimicrobial Properties
Benzimidazole derivatives have shown promising results in anticancer and antimicrobial research. Studies on palladium(II) and platinum(II) complexes containing benzimidazole ligands reveal potential anticancer properties through the elucidation of molecular structures, vibrational frequencies, and cytotoxicity analysis (Ghani & Mansour, 2011). The synthesis of heterocycles via enamines and their biological activity further exemplifies the potential of benzimidazole derivatives in the development of new therapeutic agents with antitumor, antifungal, and antibacterial properties (Singh & Kumar, 1987).
Safety And Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12;;/h4-8,11H,3,13H2,1-2H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYFVLXALVSJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)
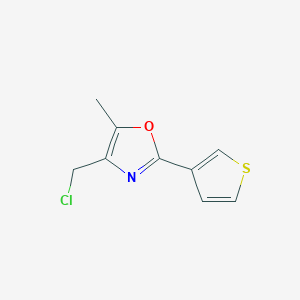

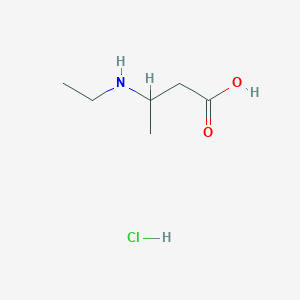
![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B1520803.png)
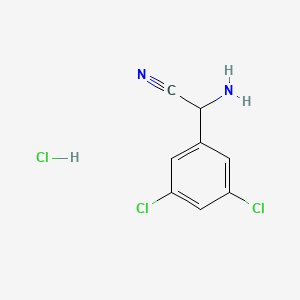
![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)
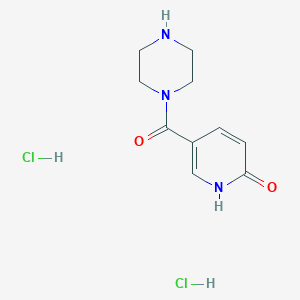
![benzyl N-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1520814.png)

![2-Bromo-3-{[tert-butyl(dimethyl)silyl]oxy}-6-hydroxybenzenecarbaldehyde](/img/structure/B1520816.png)
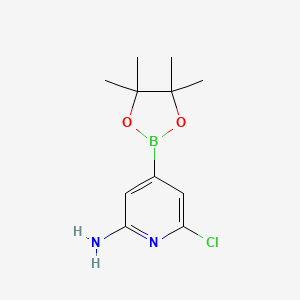
![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)
